N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide targets the histone demethylase JMJD3, which is involved in the regulation of gene expression. By inhibiting JMJD3, this compound can modulate the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, this compound can modulate the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has several advantages as a research tool, including its specificity for JMJD3 and its ability to modulate gene expression. However, it also has limitations, including its potential toxicity and the need for further studies on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research on N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, including the development of more potent and selective inhibitors of JMJD3. In addition, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the potential therapeutic applications of this compound in various diseases need to be explored further.
Scientific Research Applications
N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation and autoimmune disorders have also been targeted with this compound, as it inhibits the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-(methanesulfonamido)-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-15-10-8-14(9-11-15)12-19-18(21)16-6-5-7-17(13(16)2)20-25(3,22)23/h5-11,20H,4,12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEXZWWOPCRIAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.